molecular formula C13H14N4S B5532585 3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B5532585
M. Wt: 258.34 g/mol
InChI Key: CWDRWGFBKSFDOE-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of chemicals that are significant in heterocyclic chemistry, particularly in the synthesis and study of pyrimidine derivatives.

Synthesis Analysis

  • Synthesis of related compounds involves multiple steps including heterocyclization, nucleophilic displacement, and cyclocondensation, as observed in the preparation of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
  • Another synthesis approach involves the reaction of active methylene nitriles with azido-substituted thiophenes (Westerlund, 1980).

Molecular Structure Analysis

  • The molecular structure often involves triazolo and pyrimidine rings, with variations in substituents affecting the overall structure and properties of the compound. For example, X-ray crystallographic studies have been conducted to understand the structure of related compounds (Oganisyan et al., 2001).

Chemical Reactions and Properties

  • These compounds can undergo various chemical reactions, including cyclization and isomerization, which are critical in the synthesis of diverse derivatives (Davoodnia et al., 2008).
  • The chemical properties are influenced by the substituents on the thieno and triazolo rings, affecting reactivity and potential applications.

Physical Properties Analysis

  • The physical properties like solubility, melting point, and stability are influenced by the structural specifics of the compound. However, detailed studies specific to the physical properties of "3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine" were not found in the available literature.

Chemical Properties Analysis

  • The electronic and structural aspects of these compounds play a significant role in their chemical properties. Studies involving computational methods like Density Functional Theory (DFT) are often used to predict and understand these properties (Lahmidi et al., 2019).

properties

IUPAC Name

5-ethyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-10-15-16-12-11-8-5-4-6-9(8)18-13(11)14-7(2)17(10)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDRWGFBKSFDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C(=NC3=C2C4=C(S3)CCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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